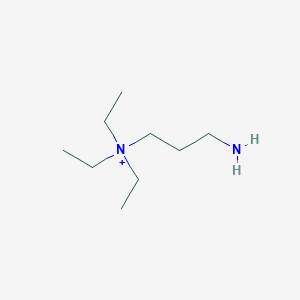![molecular formula C11H15N3O B14324668 Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]- CAS No. 103852-97-7](/img/structure/B14324668.png)
Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]- is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential utility in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]- typically involves the reaction of hydrazinecarboxamide with an appropriate aldehyde or ketone. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: It can be reduced to form hydrazones or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include oximes, hydrazones, and substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. These interactions are often studied to understand the compound’s potential therapeutic and toxicological properties .
Comparison with Similar Compounds
Similar Compounds
- Hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]-
- Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]-
- Hydrazinecarboxamide, 2-[1-(4-methoxyphenyl)ethylidene]-
Uniqueness
Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]- is unique due to its specific structural features, which confer distinct reactivity and properties compared to similar compounds.
Properties
CAS No. |
103852-97-7 |
|---|---|
Molecular Formula |
C11H15N3O |
Molecular Weight |
205.26 g/mol |
IUPAC Name |
[1-(3,4-dimethylphenyl)ethylideneamino]urea |
InChI |
InChI=1S/C11H15N3O/c1-7-4-5-10(6-8(7)2)9(3)13-14-11(12)15/h4-6H,1-3H3,(H3,12,14,15) |
InChI Key |
GAVDZFWYWOPYEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=NNC(=O)N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium](/img/structure/B14324599.png)







![1-[aziridin-1-yl-(2-propan-2-ylidenehydrazinyl)phosphoryl]aziridine](/img/structure/B14324628.png)





